molecular formula C9H7NO4 B14312599 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal CAS No. 116204-36-5

2-Hydroxy-3-(4-nitrophenyl)prop-2-enal

Cat. No.: B14312599
CAS No.: 116204-36-5
M. Wt: 193.16 g/mol
InChI Key: VKDMHVGBEQABHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C9H7NO4 It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde group)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under basic conditions. One common method is the Knoevenagel condensation, where 4-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction is usually carried out in ethanol and requires refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-3-(4-nitrophenyl)prop-2-enoic acid.

    Reduction: 2-Hydroxy-3-(4-aminophenyl)prop-2-enal.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

2-Hydroxy-3-(4-nitrophenyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxyl and a nitro group allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

116204-36-5

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-hydroxy-3-(4-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H7NO4/c11-6-9(12)5-7-1-3-8(4-2-7)10(13)14/h1-6,12H

InChI Key

VKDMHVGBEQABHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.